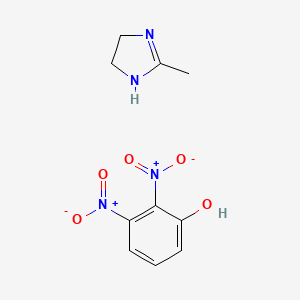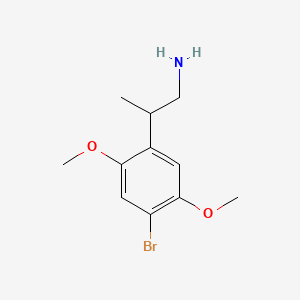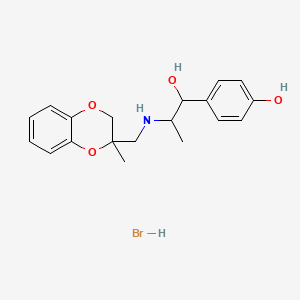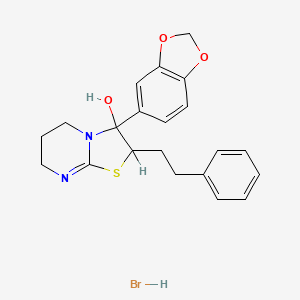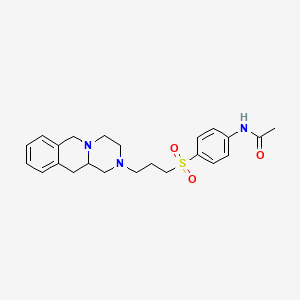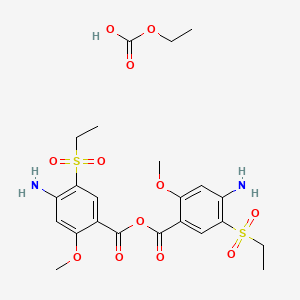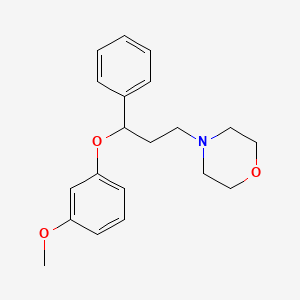
4-(3-(3-Methoxyphenoxy)-3-phenylpropyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(3-Methoxyphenoxy)-3-phenylpropyl)morpholine is an organic compound that features a morpholine ring substituted with a 3-(3-methoxyphenoxy)-3-phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-Methoxyphenoxy)-3-phenylpropyl)morpholine typically involves the reaction of morpholine with a suitable precursor, such as 3-(3-methoxyphenoxy)-3-phenylpropyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-(3-Methoxyphenoxy)-3-phenylpropyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The phenyl ring can be reduced under specific conditions to form a cyclohexyl derivative.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3-(3-hydroxyphenoxy)-3-phenylpropyl)morpholine.
Reduction: Formation of 4-(3-(3-methoxyphenoxy)-3-cyclohexylpropyl)morpholine.
Substitution: Formation of various N-substituted morpholine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-(3-Methoxyphenoxy)-3-phenylpropyl)morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxyphenoxy group may enhance its binding affinity and specificity for certain targets, while the morpholine ring can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(3-Hydroxyphenoxy)-3-phenylpropyl)morpholine
- 4-(3-(3-Methoxyphenoxy)-3-cyclohexylpropyl)morpholine
- 4-(3-(3-Methoxyphenoxy)-3-phenylpropyl)piperidine
Uniqueness
4-(3-(3-Methoxyphenoxy)-3-phenylpropyl)morpholine is unique due to the presence of both a methoxyphenoxy group and a morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
157846-73-6 |
|---|---|
Molecular Formula |
C20H25NO3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-[3-(3-methoxyphenoxy)-3-phenylpropyl]morpholine |
InChI |
InChI=1S/C20H25NO3/c1-22-18-8-5-9-19(16-18)24-20(17-6-3-2-4-7-17)10-11-21-12-14-23-15-13-21/h2-9,16,20H,10-15H2,1H3 |
InChI Key |
RSIUPJJPSUHWCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OC(CCN2CCOCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


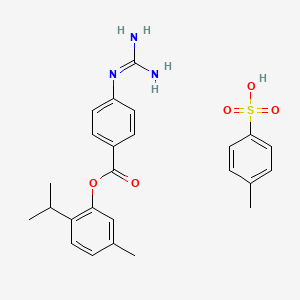
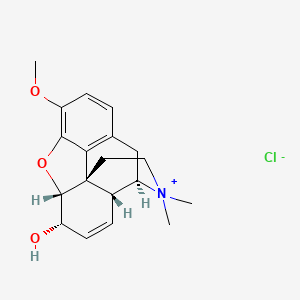
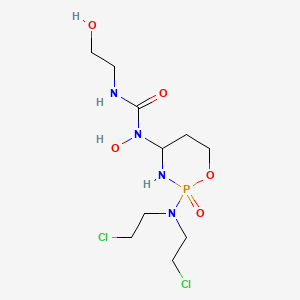
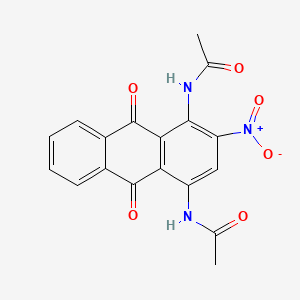
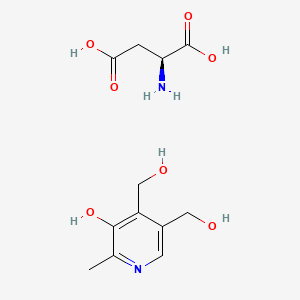
![(E)-3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride](/img/structure/B12698470.png)
